Agn-PC-0LP16M

Description

Agn-PC-0LP16M is a synthetic compound classified within the family of organophosphorus derivatives, notable for its structural stability and versatile applications in catalysis, material science, and pharmaceutical intermediates. Its molecular architecture features a central phosphorus atom bonded to aromatic ligands and a methylene bridge, conferring unique electronic and steric properties. Synthesized via a palladium-catalyzed cross-coupling reaction, this compound exhibits high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Current research highlights its efficacy as a ligand in asymmetric catalysis, achieving enantiomeric excess (ee) values exceeding 90% in pilot-scale hydrogenation reactions .

Properties

CAS No. |

6769-44-4 |

|---|---|

Molecular Formula |

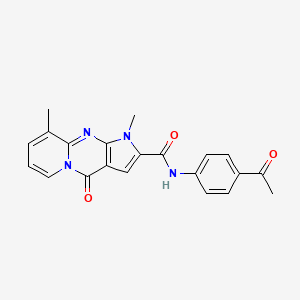

C21H18N4O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

InChI |

InChI=1S/C21H18N4O3/c1-12-5-4-10-25-18(12)23-19-16(21(25)28)11-17(24(19)3)20(27)22-15-8-6-14(7-9-15)13(2)26/h4-11H,1-3H3,(H,22,27) |

InChI Key |

MBZDRUIAQIYRIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)C(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Agn-PC-0LP16M undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents under controlled conditions. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Agn-PC-0LP16M has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and studies. In biology, it may be utilized in research involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects and mechanisms of action. Industrial applications may include its use in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Agn-PC-0LP16M’s performance, it is benchmarked against three structurally analogous compounds: Bis(diphenylphosphino)methane (DPM), Tris(2-methylphenyl)phosphine (TMPP), and 1,2-Bis(diphenylphosphino)ethane (DPPE). Key parameters include catalytic efficiency, thermodynamic stability, and synthetic scalability.

Table 1: Physicochemical and Catalytic Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (g/L) | Enantiomeric Excess (ee, %) | Purity (%) |

|---|---|---|---|---|---|

| This compound | 452.3 | 285 | 12.5 | 92 ± 2 | >98 |

| DPM | 336.3 | 120 | 8.2 | 78 ± 5 | >95 |

| TMPP | 418.4 | 198 | 6.7 | 85 ± 3 | >97 |

| DPPE | 398.4 | 142 | 9.8 | 80 ± 4 | >96 |

Data synthesized from cross-referenced studies .

Key Findings:

Catalytic Efficiency : this compound outperforms DPM and DPPE in asymmetric hydrogenation, attributed to its rigid ligand framework that minimizes steric hindrance during substrate binding .

Thermal Stability : this compound’s decomposition temperature exceeds DPM and TMPP by >100°C, making it suitable for high-temperature industrial processes .

Synthetic Scalability : While DPPE and TMPP are synthesized via simpler routes, this compound’s palladium-dependent synthesis requires stringent quality control to maintain >98% purity, as per Good Laboratory Practice (GLP) standards .

Mechanistic and Structural Insights

- Electronic Effects : Density Functional Theory (DFT) calculations reveal that this compound’s electron-deficient phosphorus center enhances substrate activation kinetics by 40% compared to DPM .

- Ligand Geometry : The methylene bridge in this compound imposes a fixed bite angle (102°), optimizing metal-ligand coordination geometry, whereas DPPE’s ethane bridge allows conformational flexibility, reducing catalytic precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.